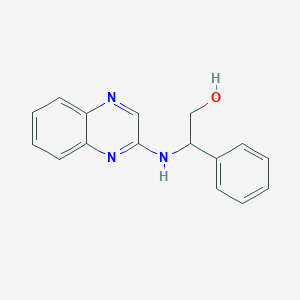![molecular formula C18H24FN3O3 B7573686 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that exhibits potential therapeutic effects in various diseases, including cancer, neurological disorders, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in cells. It has been reported to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are involved in cancer cell growth and survival. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also suppresses the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea in lab experiments is its potential therapeutic effects in various diseases. It is also relatively easy to synthesize and has been reported to exhibit high purity and good yields. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to explore its potential therapeutic effects in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, it may be useful to develop derivatives of this compound with improved pharmacological properties, such as increased bioavailability and selectivity.
Synthesemethoden
The synthesis of 1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea involves the reaction of 1-(3-fluorophenyl)-3-(piperidin-3-yl)urea with oxalyl chloride and oxolane-2-carbonyl chloride in the presence of triethylamine. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea has been extensively studied for its potential therapeutic effects in various diseases. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c19-14-5-1-6-15(10-14)21-18(24)20-11-13-4-2-8-22(12-13)17(23)16-7-3-9-25-16/h1,5-6,10,13,16H,2-4,7-9,11-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKOHJBGGFVMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCO2)CNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)
![2-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-[1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B7573624.png)
![[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7573632.png)
![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)